2-Fluoro-5-methoxynicotinic acid
Overview
Description
2-Fluoro-5-methoxynicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 5-position of the nicotinic acid structure. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxynicotinic acid typically involves the introduction of fluorine and methoxy groups into the nicotinic acid structure. One common method involves the reaction of 2-fluoropyridine with methanol in the presence of a base to form 2-fluoro-5-methoxypyridine. This intermediate is then oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as reaction, purification, and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Fluoro-5-methoxynicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Fluoronicotinic acid
- 5-Methoxynicotinic acid
- 2-Fluoro-3-methoxynicotinic acid
Comparison: Compared to similar compounds, 2-Fluoro-5-methoxynicotinic acid is unique due to the specific positions of the fluorine and methoxy groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
2-fluoro-5-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBBSNSDEXAPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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